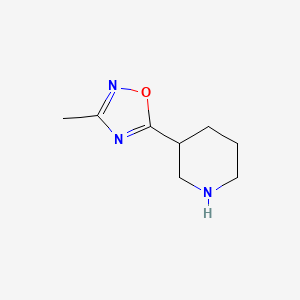

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Description

Properties

IUPAC Name |

3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYNENJKQSNBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424555 | |

| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-17-6 | |

| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

The molecular architecture of this compound represents a compelling convergence of two "privileged structures" in modern drug discovery: the piperidine ring and the 1,2,4-oxadiazole heterocycle. Piperidine derivatives are ubiquitous in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The 1,2,4-oxadiazole ring is a versatile bioisostere for esters and amides, offering improved metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2][3] The combination of these two scaffolds into the target molecule creates a framework with significant potential for developing novel therapeutics across various disease areas, including neurology and infectious diseases.[4][5]

This guide provides a detailed, research-level overview of a robust and logical synthetic pathway to this compound. It is designed for researchers and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale for each transformation, grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to the target molecule involves disconnecting the final structure at its key linkages. The final deprotection step is trivial to envision, revealing the N-Boc protected intermediate. The core of the synthesis lies in the construction of the 1,2,4-oxadiazole ring, which is a well-established transformation typically proceeding from a nitrile precursor.[6][7] This leads to a strategy centered on a commercially available, N-protected piperidine building block.

The chosen synthetic strategy proceeds in three main stages:

-

Amidoxime Formation: Conversion of a nitrile group on the N-protected piperidine ring into an N'-hydroxycarboximidamide (amidoxime) using hydroxylamine.

-

Oxadiazole Cyclization: Acylation of the amidoxime intermediate followed by a dehydrative cyclization to form the 3-methyl-1,2,4-oxadiazole ring.

-

Deprotection: Removal of the nitrogen protecting group to yield the final target compound as a salt.

This pathway is efficient, high-yielding, and relies on readily available starting materials and reagents.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Experimental Protocols

Part 1: Synthesis of N'-Hydroxy-1-(tert-butoxycarbonyl)piperidine-3-carboximidamide (Amidoxime Intermediate)

The foundational step in constructing the 1,2,4-oxadiazole ring is the conversion of a nitrile to an amidoxime. This is reliably achieved through the addition of hydroxylamine to the nitrile group of N-Boc-3-cyanopiperidine.[6][8] The use of a salt form of hydroxylamine, such as hydroxylamine hydrochloride, requires a base (e.g., sodium bicarbonate, triethylamine) to liberate the free hydroxylamine nucleophile in situ.

Caption: Step 1: Formation of the Amidoxime Intermediate.

Experimental Protocol:

-

To a solution of N-Boc-3-cyanopiperidine (1.0 eq)[9][10][11] in a mixture of ethanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the remaining aqueous residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N'-hydroxy-1-(tert-butoxycarbonyl)piperidine-3-carboximidamide, which can often be used in the next step without further purification.

Part 2: Synthesis of tert-butyl this compound-1-carboxylate

The formation of the 1,2,4-oxadiazole ring from the amidoxime intermediate is typically a two-step, one-pot process: O-acylation followed by cyclodehydration.[6][7] Reacting the amidoxime with an acylating agent, in this case, acetic anhydride, forms an O-acyl amidoxime. Subsequent heating promotes an intramolecular cyclization with the elimination of a water molecule to afford the stable 1,2,4-oxadiazole heterocycle.

Caption: Step 2: Acylation and Cyclodehydration.

Experimental Protocol:

-

Dissolve the crude amidoxime from the previous step (1.0 eq) in a suitable solvent such as pyridine or toluene.

-

Add acetic anhydride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-5 hours.

-

Monitor the formation of the product by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If using toluene, wash the solution sequentially with saturated aqueous sodium bicarbonate solution and brine. If using pyridine, concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and 1M HCl.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl this compound-1-carboxylate.

Part 3: Deprotection to Yield this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperidine ring. This is an acid-labile group, and its cleavage is most commonly achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[12][13][14] The product is isolated as its corresponding acid salt (e.g., hydrochloride or trifluoroacetate).

Caption: Step 3: N-Boc Deprotection.

Experimental Protocol:

-

Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of an appropriate solvent like dichloromethane or methanol at 0 °C.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise. Alternatively, a solution of 20-50% trifluoroacetic acid in dichloromethane can be used.[12]

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS. The product will have a significantly different polarity from the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether or pentane to precipitate the product salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[15]

Data Summary

The following table summarizes typical reaction parameters and outcomes for the described synthetic pathway. Note that yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| 1 | Amidoxime Formation | N-Boc-3-cyanopiperidine, NH₂OH·HCl, NaHCO₃ | EtOH/H₂O | 4-6 | 90 | 85-95 |

| 2 | Oxadiazole Cyclization | Amidoxime Intermediate, Acetic Anhydride | Toluene | 3-5 | 110 | 70-85 |

| 3 | N-Boc Deprotection | Protected Intermediate, 4M HCl in Dioxane | Dioxane/DCM | 1-3 | RT | 90-98 |

Conclusion

The synthesis of this compound can be accomplished through a reliable and scalable three-stage process starting from N-Boc-3-cyanopiperidine. The key transformations—amidoxime formation, subsequent acylation and cyclodehydration to form the 1,2,4-oxadiazole ring, and final acidic deprotection—are all high-yielding and utilize standard laboratory techniques and reagents. This guide provides a comprehensive framework for the synthesis of this valuable chemical scaffold, empowering researchers in medicinal chemistry and drug development to access this and related molecules for further investigation.

References

-

Gao, C., Poss, M. A., & Ciszewski, G. (2014). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Combinatorial Science, 16(10), 555–560. [Link]

-

Wei, W., Wen, J., Yang, D., & Wang, H. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(38), 9094–9097. [Link]

-

Wei, W., Wen, J., Yang, D., & Wang, H. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(38), 9094–9097. [Link]

-

Kumar, D., Gopinath, R., & Patel, B. K. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]

-

Nikpassand, M., & Zare, A. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 40(19), 2893–2899. [Link]

-

PrepChem. (n.d.). Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarbonitrile. Retrieved from [Link]

- Itoh, K., et al. (2009). Method of producing 1,2,4-oxadiazole derivatives.

-

Zubarov, E. V., & Yarevskii, S. S. (2017). Synthesis of 1,2,4-oxadiazoles (a review). Chemistry of Heterocyclic Compounds, 53(8), 833–853. [Link]

-

Rauf, A., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(15), 14123–14136. [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

Boateng, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23996–24003. [Link]

-

Tat'yana, G. S., & Alisa, V. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. [Link]

-

Protheragen. (n.d.). N-Boc-3-Cyanopiperidine. Retrieved from [Link]

-

Kumar, A., et al. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 4(11), 4337-4341. [Link]

-

Pace, V., & Castoldi, L. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(10), 2657. [Link]

-

ResearchGate. (n.d.). Three-component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. Retrieved from [Link]

-

Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Pharmaceutical Research International, 34(46A), 25-36. [Link]

-

Kumar, S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(31), e202301389. [Link]

-

Husain, A., et al. (2020). Synthesis and pharmacological evaluation of 3-[5-(aryl-[6][8][16]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Bioorganic Chemistry, 98, 103738. [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine-3-carbonitriles 9a–d. Retrieved from [Link]

-

Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3564–3567. [Link]

-

Islam, R., et al. (2023). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. [Link]

-

Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3225. [Link]

-

PubChem. (n.d.). tert-butyl 3-cyanopiperidine-1-carboxylate. Retrieved from [Link]

-

Muralikrishna, S., et al. (2018). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1Hindazole. Biomedical Journal of Scientific & Technical Research, 1(7). [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 10. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 11. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. reddit.com [reddit.com]

- 14. jgtps.com [jgtps.com]

- 15. Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, … [cymitquimica.com]

- 16. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the combination of a piperidine ring and a 1,2,4-oxadiazole moiety represents a compelling structural motif. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets. The 1,2,4-oxadiazole ring is a stable, aromatic heterocycle often employed as a bioisostere for ester and amide groups, enhancing metabolic stability and modulating ligand-receptor interactions.[1]

This guide provides a comprehensive technical overview of the core physicochemical properties of This compound . Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems. Properties such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a potential therapeutic candidate. This document synthesizes predicted data with field-proven experimental methodologies, offering a robust framework for researchers engaged in the development of molecules containing this scaffold.

Chemical Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation upon which all other characterization rests.

Caption: Chemical structure of the title compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O | [2][3][4] |

| Molecular Weight | 167.21 g/mol | [3] |

| Monoisotopic Mass | 167.105862 Da | [2][3] |

| CAS Number | 788123-19-3 | [5] |

| IUPAC Name | This compound | |

| InChI Key | MPYNENJKQSNBDF-UHFFFAOYSA-N | [2] |

| SMILES | CC1=NOC(=N1)C2CCCNC2 | [2] |

Core Physicochemical Properties

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that governs its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.

| Parameter | Value | Type | Source |

| XlogP3 | 0.7 | Predicted | [2][3] |

Expert Insight: A predicted logP of 0.7 suggests that this compound is a relatively hydrophilic compound. This value falls within the range often considered favorable for oral bioavailability, as it balances aqueous solubility with the necessary lipophilicity for membrane permeation. However, computational predictions are estimations. Experimental validation is essential for any drug development program.

Protocol: Experimental Determination of logP via HPLC

This method is chosen for its speed, reproducibility, and minimal sample consumption compared to the traditional shake-flask method. It correlates a compound's retention time on a reverse-phase HPLC column with the known logP values of a standard set of compounds.

Methodology:

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a solution containing a mixture of 5-6 standard compounds with well-established logP values (e.g., uracil, benzonitrile, toluene).

-

Sample Analysis: Inject the calibration mixture and record the retention time (t_R_) for each standard.

-

Calibration Curve: Plot logP versus log k' for the standards, where k' (retention factor) is calculated as (t_R_ - t_0_) / t_0_. Here, t_0_ is the column dead time, often measured using a non-retained compound like uracil.

-

Test Compound Analysis: Prepare a dilute solution of this compound in the mobile phase. Inject the sample and determine its retention time.

-

logP Calculation: Calculate the log k' for the test compound and interpolate its logP value from the linear regression of the calibration curve.

Acidity/Basicity (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, the secondary amine within the piperidine ring is the primary basic center. Its protonation state is critical, as the charged (protonated) form generally exhibits higher aqueous solubility, while the neutral (free base) form is more membrane-permeable.

Expert Insight: While no experimental pKa value is available in the literature, the pKa of the parent piperidine is approximately 11.2. The electron-withdrawing nature of the attached 1,2,4-oxadiazole ring is expected to lower the basicity of the piperidine nitrogen, likely resulting in a pKa in the range of 8.5 - 10.0. This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which significantly enhances its aqueous solubility.

Caption: Equilibrium between the neutral and protonated forms.

Protocol: pKa Determination by Potentiometric Titration

This is the gold-standard method for pKa determination, providing high accuracy by directly measuring pH changes upon addition of a titrant.

Methodology:

-

Sample Preparation: Accurately weigh ~1-3 mg of the hydrochloride salt of the compound and dissolve it in a known volume of water or a water/co-solvent mixture (e.g., methanol/water) if solubility is limited.

-

Titration Setup: Use a calibrated pH meter with a micro-electrode and an automated burette for precise titrant delivery. Maintain a constant temperature (e.g., 25°C) and stir the solution gently.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For higher accuracy, the pKa is determined by analyzing the first derivative of the curve, where the inflection point indicates the equivalence point. Specialized software is often used for this analysis.

Aqueous Solubility

Solubility is a gatekeeper for oral drug absorption. Insufficient solubility can lead to poor bioavailability, regardless of other favorable properties. It is crucial to assess both kinetic and thermodynamic solubility.

Expert Insight: Given the predicted hydrophilic nature (logP = 0.7) and the basic pKa of the piperidine moiety, this compound is expected to have good aqueous solubility, particularly at acidic to neutral pH where it will be predominantly protonated.

Caption: Experimental workflow for kinetic solubility assessment.

Protocol: Kinetic Solubility Measurement

This high-throughput method assesses the solubility of a compound upon precipitation from a DMSO stock, mimicking conditions in early drug discovery screens.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. This creates a nominal concentration of 100 µM with 1% DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for precipitation and equilibration.

-

Separation: Filter the samples through a filter plate to remove any precipitated solid.

-

Quantification: Analyze the clear filtrate using a sensitive analytical method like LC-MS or HPLC-UV. Compare the measured concentration against a calibration curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., acetonitrile/water). The measured concentration is the kinetic solubility.

Chemical Stability

The stability of a compound under various conditions (pH, temperature, light) is critical for its viability as a drug, affecting shelf-life and behavior in vivo. The 1,2,4-oxadiazole ring is generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.

Expert Insight: The primary point of potential degradation would be the hydrolytic cleavage of the 1,2,4-oxadiazole ring. A well-designed stability study should assess the compound's integrity at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8) and physiological conditions (pH 7.4).

Protocol: Aqueous Buffer Stability Assessment

Methodology:

-

Buffer Preparation: Prepare a set of aqueous buffers, for example: 0.1 M HCl (pH ~1), phosphate buffer (pH 7.4), and a basic buffer (pH ~9).

-

Incubation: Add the compound (from a DMSO stock to a final concentration of ~10 µM) to each buffer in triplicate. Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

-

Quenching: Immediately quench any potential degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by HPLC-UV or LC-MS.

-

Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the amount at t=0. The rate of degradation can be used to determine the compound's half-life under each condition.

Spectroscopic and Analytical Characterization

Analytical techniques provide the definitive "fingerprint" of a molecule, confirming its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet around δ 2.4-2.6 ppm for the methyl (CH₃) protons. - A complex series of multiplets between δ 1.5-3.5 ppm corresponding to the seven protons on the piperidine ring. The proton at the C3 position, adjacent to the oxadiazole, will likely be the most downfield of the aliphatic signals. - A broad singlet for the piperidine N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon around δ 10-15 ppm. - Multiple signals in the aliphatic region (δ 25-55 ppm) for the five piperidine carbons. - Two quaternary carbon signals in the highly deshielded region (δ 165-175 ppm) corresponding to the C3 and C5 carbons of the 1,2,4-oxadiazole ring. |

| High-Resolution Mass Spectrometry (HRMS) | - The primary ion observed in positive electrospray ionization (ESI+) mode will be the protonated molecule [M+H]⁺ with an expected m/z of 168.1131 .[2] - Other adducts such as the sodium adduct [M+Na]⁺ (m/z 190.0950) may also be observed.[2] |

Conclusion

This compound presents a physicochemical profile characteristic of a promising scaffold for drug discovery. Its key features include:

-

Favorable Lipophilicity: A predicted logP of 0.7 suggests a good balance for solubility and membrane permeability.

-

Expected High Solubility: The presence of a basic piperidine nitrogen (predicted pKa 8.5-10.0) ensures significant protonation and high aqueous solubility at physiological pH.

-

General Stability: The 1,2,4-oxadiazole ring is a robust heterocycle, imparting metabolic and chemical stability.

While this guide provides a robust predictive and methodological framework, it is imperative that these properties are confirmed through the rigorous experimental protocols detailed herein. Such empirical data is indispensable for building the accurate structure-activity and structure-property relationships that drive successful drug development campaigns.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride. Retrieved January 5, 2026, from [Link]

- Galin, F. Z., et al. (2005). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemistry of Heterocyclic Compounds, 41(8), 1030-1033.

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved January 5, 2026, from [Link]

- National Center for Biotechnology Information. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(1), 1290-1301.

- Fessey, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8291-8298.

-

PubChem. (n.d.). 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. Retrieved January 5, 2026, from [Link]

- MDPI. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 26(15), 4629.

-

Chemsrc. (n.d.). 1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenyl-propyl]piperidine. Retrieved January 5, 2026, from [Link]

-

Semantic Scholar. (2021). 1,3,4-oxadiazole-2(3H)-thione derivatives. Retrieved January 5, 2026, from [Link]

-

ChemWhat. (n.d.). 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole. Retrieved January 5, 2026, from [Link]

- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

-

ResearchGate. (2014). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved January 5, 2026, from [Link]

- Kumar, A., et al. (2016). Facile synthesis of 3-amino-5-aryl -1,2,4-oxadiazoles via PIDA- mediated intramolecular oxidative cyclization. Organic & Biomolecular Chemistry, 14(3), 868-872.

- National Center for Biotechnology Information. (2022).

-

PubChem. (n.d.). 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpiperidine-1-carboxamide. Retrieved January 5, 2026, from [Link]

Sources

- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 2. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the detailed investigation of the mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. Emerging from a class of compounds recognized for their interaction with the cholinergic system, a thorough understanding of its molecular pharmacology is paramount for any potential therapeutic development. This document outlines a logical, multi-tiered experimental approach, beginning with target identification and culminating in the characterization of downstream signaling pathways. The protocols and rationale described herein are designed to establish a robust and comprehensive data package, elucidating the compound's specific interactions with muscarinic acetylcholine receptors and the subsequent cellular responses.

Introduction: The Scientific Imperative

The piperidine ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] When coupled with a 1,2,4-oxadiazole moiety, a bioisostere for ester groups, it gives rise to a chemical space with significant potential for modulating G protein-coupled receptors (GPCRs).[4] Preliminary investigations into analogs of this compound have strongly suggested that this class of compounds interacts with muscarinic acetylcholine receptors (mAChRs).[5][6] Specifically, related structures have been identified as muscarinic agonists.[4][5]

This guide provides a systematic approach to definitively characterize the mechanism of action of this compound, moving beyond preliminary classification to a detailed molecular understanding. Such a comprehensive pharmacological profile is a critical prerequisite for any further drug development efforts.

Tier 1: Primary Target Engagement and Receptor Subtype Selectivity

The initial and most critical step is to confirm the molecular target of this compound and to determine its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5).

Rationale for Experimental Design

A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. This experimental design allows for the determination of the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity. To assess selectivity, it is imperative to test the compound against all five human muscarinic receptor subtypes, typically expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cell lines stably expressing each of the five human muscarinic receptor subtypes.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radiolabeled antagonist.

-

This compound (test compound).

-

Atropine as a non-selective muscarinic antagonist (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, [³H]-NMS at a concentration near its Kd, and a range of concentrations of the test compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of atropine.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation and Interpretation

The binding affinities (Ki) for each receptor subtype should be summarized in a clear, tabular format for easy comparison.

| Receptor Subtype | Ki (nM) of this compound |

| M1 | Experimental Value |

| M2 | Experimental Value |

| M3 | Experimental Value |

| M4 | Experimental Value |

| M5 | Experimental Value |

A lower Ki value indicates a higher binding affinity. The selectivity profile can be determined by comparing the Ki values across the different subtypes. For example, a compound with a significantly lower Ki for the M1 receptor compared to the other subtypes would be considered M1-selective.

Tier 2: Functional Activity and Downstream Signaling

Once the binding profile is established, the next crucial step is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or inverse agonist? What are the downstream signaling pathways it modulates?

Rationale for Experimental Design

Muscarinic receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium ([Ca²⁺]i). M2 and M4 receptors, on the other hand, primarily couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Therefore, measuring these second messengers provides a direct readout of the functional activity of the compound.

Experimental Protocol: Functional Assays

Objective: To characterize the functional activity of this compound at each muscarinic receptor subtype.

A. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

Materials:

-

Cell lines stably expressing M1, M3, or M5 receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound (test compound).

-

Acetylcholine or carbachol as a full agonist (positive control).

-

Atropine as an antagonist (for antagonist mode testing).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a range of concentrations of the test compound and monitor the change in fluorescence over time.

-

To test for antagonist activity, pre-incubate the cells with the test compound before injecting a known concentration of the full agonist.

-

The potency (EC₅₀ or IC₅₀) and efficacy (Emax) are determined by non-linear regression analysis of the concentration-response curves.

B. cAMP Accumulation Assay (for M2, M4 Receptors)

Materials:

-

Cell lines stably expressing M2 or M4 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

A cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

This compound (test compound).

-

Quinpirole or another suitable Gi-coupled receptor agonist (positive control).

Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubate the cells with the test compound and a fixed concentration of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

-

The potency (EC₅₀) and efficacy (Emax) of the compound in inhibiting forskolin-stimulated cAMP accumulation are determined from the concentration-response curves.

Data Presentation and Interpretation

The results from the functional assays should be presented in a table summarizing the potency (EC₅₀) and efficacy (Emax) for each receptor subtype.

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Emax (%) |

| M1 | Calcium Mobilization | Experimental Value | Experimental Value |

| M2 | cAMP Inhibition | Experimental Value | Experimental Value |

| M3 | Calcium Mobilization | Experimental Value | Experimental Value |

| M4 | cAMP Inhibition | Experimental Value | Experimental Value |

| M5 | Calcium Mobilization | Experimental Value | Experimental Value |

An agonist will produce a concentration-dependent response (increase in [Ca²⁺]i or decrease in cAMP), while an antagonist will inhibit the response to a known agonist. The Emax value, relative to a full agonist, will classify the compound as a full or partial agonist.

Visualization of the Mechanism of Action

Diagrams are essential for clearly communicating complex biological processes. The following diagrams, rendered using the DOT language, illustrate the experimental workflow and the expected signaling pathways.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing the mechanism of action.

Muscarinic Receptor Signaling Pathways

Caption: Muscarinic receptor signaling pathways potentially modulated.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from primary target binding to the elucidation of functional downstream signaling, researchers can build a detailed and reliable pharmacological profile of this compound. This in-depth understanding is fundamental for making informed decisions in the drug discovery and development process, ultimately paving the way for the rational design of novel therapeutics targeting the muscarinic cholinergic system.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unict.it [iris.unict.it]

- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the biological targets of the novel heterocyclic compound, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. Synthesizing data from structure-activity relationship (SAR) studies of closely related analogs, this document establishes the muscarinic acetylcholine receptors (mAChRs) as the primary pharmacological targets. We delve into the nuanced interactions with mAChR subtypes, supported by detailed experimental protocols for target validation and characterization. Furthermore, this guide explores potential secondary targets based on the well-documented activities of its core chemical scaffolds—the 1,2,4-oxadiazole and piperidine rings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound class.

Introduction: A Molecule of Therapeutic Promise

The confluence of a piperidine ring and a 1,2,4-oxadiazole moiety in this compound creates a chemical entity with significant potential for interacting with key biological systems. The piperidine scaffold is a ubiquitous feature in numerous pharmaceuticals and natural alkaloids, valued for its ability to engage with a variety of receptors and enzymes.[1][2] The 1,2,4-oxadiazole ring, a bioisostere for esters and amides, is increasingly recognized for its role in compounds targeting a wide array of biological pathways, including those involved in cancer, inflammation, and neurological disorders.[3]

The specific arrangement in this compound strongly suggests a primary interaction with the cholinergic system, a critical network for regulating physiological processes ranging from cognition to autonomic function. This guide will systematically explore this primary target and consider other potential interactions to provide a holistic view of the compound's biological profile.

Primary Target Family: Muscarinic Acetylcholine Receptors (mAChRs)

The most compelling evidence from analogous compounds points directly to the family of muscarinic acetylcholine receptors (mAChRs) as the principal biological target for this compound.[4] These G-protein coupled receptors (GPCRs) are central to the parasympathetic nervous system and are involved in a multitude of physiological functions.[5]

There are five subtypes of mAChRs (M1-M5), which are broadly classified by their G-protein coupling.[5]

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC).

-

M2 and M4 receptors couple through Gi/o proteins, resulting in the inhibition of adenylyl cyclase.

Structure-activity relationship studies on a series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally very similar to the topic compound, have demonstrated potent agonist or antagonist activity at muscarinic receptors.[4] The nature of the activity (agonist vs. antagonist) is highly dependent on the substitution on the 1,2,4-oxadiazole ring and the piperidine nitrogen.[4] Given the unbranched methyl group in this compound, it is hypothesized to act as a muscarinic agonist.[4]

Inferred Affinity and Functional Activity

While direct experimental data for this compound is not publicly available, we can infer its likely properties from published data on its analogs. The table below summarizes representative data for a closely related series of compounds.

| Compound Analog | R-Group (on oxadiazole) | Receptor Binding IC50 (nM) vs [³H]Oxo-M | Functional Assay (Guinea Pig Ileum) | Reference |

| 2a | Methyl | 1300 | Agonist | [4] |

| 2b | Ethyl | 220 | Agonist | [4] |

| 2d | n-Butyl | 34 | Agonist | [4] |

| 7 | n-Butyl (N-desmethyl) | 13 | Potent Agonist | [4] |

This table is illustrative and based on analogs to predict the behavior of this compound.

Based on these trends, this compound is predicted to be a muscarinic agonist. Its precise affinity and subtype selectivity (M1-M5) would require dedicated experimental validation using the protocols outlined in Section 3.

Downstream Signaling Pathways

As a predicted muscarinic agonist, this compound would trigger distinct downstream signaling cascades depending on the receptor subtype it activates.

M1/M3/M5 (Gq-Coupled) Signaling Pathway:

Caption: Gq-coupled signaling cascade for M1, M3, and M5 receptors.

M2/M4 (Gi-Coupled) Signaling Pathway:

Caption: Workflow for a competitive radioligand binding assay.

Functional Calcium Mobilization Assay

This assay measures the ability of the compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Materials:

-

CHO or HEK293 cells expressing M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist control: Carbachol or Acetylcholine.

-

Fluorescent plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

-

Cell Plating: Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

Dye Loading: Remove growth media and add the fluorescent calcium dye solution. Incubate for 60 minutes at 37°C.

-

Compound Addition: Place the plate in the fluorescent reader. Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of agonist plus serial dilutions of the test compound (for antagonist mode).

-

Signal Reading: Measure the fluorescent signal kinetically over 1-2 minutes.

-

Data Analysis: Calculate the change in fluorescence from baseline. For agonist mode, plot the response against the log concentration of the test compound to determine the EC50 and Emax. For antagonist mode, plot the inhibition of the agonist response against the log concentration to determine the IC50.

Potential Secondary and Off-Target Activities

While evidence strongly points to mAChRs as the primary target, the constituent scaffolds of this compound are known to interact with other biological molecules. A thorough drug development process requires profiling against a panel of potential off-targets to ensure selectivity and safety.

-

GABA Transporters (GATs): Derivatives of 3-(1,3,4-oxadiazol-2-yl)piperidine (a different isomer) have been investigated as inhibitors of the GABA transporter 1 (GAT1), showing potential for anticonvulsant and antidepressant activities. [6]It would be prudent to screen this compound for activity at GATs.

-

Anticancer Targets: Various 1,2,4-oxadiazole derivatives have demonstrated antiproliferative effects. [3]For instance, certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as tubulin inhibitors. [3][7]* Other GPCRs and Ion Channels: Given the piperidine core, broad screening against a panel of common CNS receptors (e.g., serotonergic, dopaminergic, adrenergic) and ion channels is a standard and necessary step in preclinical safety pharmacology to identify any potential undesirable off-target effects.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a ligand for muscarinic acetylcholine receptors, with a high probability of acting as an agonist. Its therapeutic potential will be dictated by its specific affinity profile and functional activity across the five mAChR subtypes. For instance, selective M1 or M4 agonists are of high interest for treating cognitive deficits in Alzheimer's disease and schizophrenia. [8] Future research must focus on the empirical determination of this compound's binding and functional parameters using the protocols detailed herein. A comprehensive selectivity screen against a broad panel of receptors and enzymes is also critical to fully elucidate its biological activity profile and assess its potential as a therapeutic agent.

References

-

Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687-692. [Link]

-

Siddiqui, N., et al. (2020). Synthesis and pharmacological evaluation of 3-[5-(aryl-o[4][9][10]xadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry, 13(5), 5549-5563. [Link]

-

Triggle, D. J., et al. (1992). Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists. Pharmaceutical Research, 9(11), 1474-9. [Link]

-

Wikipedia contributors. (2023, December 27). Muscarinic agonist. In Wikipedia, The Free Encyclopedia. [Link]

-

Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648-57. [Link]

-

Lanzafame, A. A., et al. (2017). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current Pharmaceutical Design, 23(18), 2635-2646. [Link]

- Lainé, C., et al. (2008). Discovering new medicines for the treatment of schizophrenia. Pharmaceuticals, 1(1), 26-65.

-

D'yakonov, V. A., & Dzhemilev, U. M. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(23), 4336. [Link]

-

Goyal, R., & Jialal, I. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. [Link]

-

PubChem. (n.d.). This compound hydrochloride. PubChem Compound Summary for CID 6486603. [Link]

-

Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4477-4481. [Link]

-

Wikipedia contributors. (2023, December 19). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]

-

Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. [Link]

-

Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a New Tubulin Inhibitor Chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4477-4481. [Link]

-

Al-Omair, M. A. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

-

Szałabska-Gąsior, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3415. [Link]

-

Wikipedia contributors. (2023, December 19). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ipbcams.ac.cn [ipbcams.ac.cn]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Muscarinic Agonist Activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of the muscarinic agonist activity of the novel compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. While specific pharmacological data for this exact molecule is emerging, this document synthesizes information from closely related analogues to project its binding affinity, functional efficacy, and receptor subtype selectivity across the M1-M5 muscarinic acetylcholine receptors (mAChRs). Particular emphasis is placed on its potential as a selective M1 receptor agonist, a target of significant interest for the treatment of cognitive deficits in neurodegenerative disorders such as Alzheimer's disease. This guide details the rationale behind its molecular design, proposes a synthetic pathway, and provides detailed protocols for its characterization using standard in vitro pharmacological assays.

Introduction: The Rationale for Targeting Muscarinic Receptors with Novel Oxadiazole-Piperidine Scaffolds

The cholinergic system plays a pivotal role in regulating cognitive functions, including learning and memory. A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease and other cognitive disorders. Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are key mediators of cholinergic signaling in the central nervous system. The M1 subtype, in particular, is highly expressed in the cortex and hippocampus, regions critical for cognitive processes. Consequently, the development of selective M1 muscarinic agonists has been a major focus of drug discovery efforts to ameliorate cognitive symptoms with fewer side effects than non-selective cholinergic agents.

The 1,2,4-oxadiazole ring, combined with a piperidine moiety, represents a promising scaffold for the design of novel muscarinic agonists. The oxadiazole ring can act as a bioisosteric replacement for an ester group, offering improved metabolic stability, while the piperidine core provides a basic nitrogen atom crucial for interaction with the orthosteric binding site of mAChRs. The substituent at the 3-position of the oxadiazole ring can be modulated to fine-tune receptor subtype selectivity and agonist efficacy. This guide focuses on this compound, a specific analogue within this promising chemical class.

Synthesis and Characterization

Proposed Synthetic Pathway:

A potential synthesis could start from N-Boc-piperidine-3-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with acetamidoxime to form an O-acyl amidoxime intermediate, which undergoes thermal or base-catalyzed cyclization to yield the 1,2,4-oxadiazole ring. Finally, deprotection of the Boc group would afford the target compound, this compound, likely as a hydrochloride salt for improved stability and handling.

Caption: Workflow for a competitive radioligand binding assay.

Expected Binding Profile:

Based on structure-activity relationship (SAR) studies of similar compounds, this compound is expected to exhibit affinity for muscarinic receptors. The methyl group at the 3-position of the oxadiazole ring is a relatively small, neutral substituent, which may confer some degree of selectivity. It is hypothesized that this compound will display the highest affinity for the M1 and/or M4 receptor subtypes, with lower affinity for the M2, M3, and M5 subtypes.

| Receptor Subtype | Predicted Ki (nM) | Rationale from Analogues |

| M1 | 10 - 100 | High affinity often observed for this scaffold at M1. |

| M2 | > 500 | Generally lower affinity for M2 to avoid cholinergic side effects. |

| M3 | > 500 | Lower affinity for M3 is desirable to minimize peripheral side effects. |

| M4 | 50 - 200 | Some analogues show significant M4 affinity. |

| M5 | > 1000 | Typically the least targeted subtype. |

Functional Muscarinic Agonist Activity

To determine if this compound acts as an agonist, partial agonist, or antagonist at each muscarinic receptor subtype, functional assays are essential.

G-protein Coupled Signaling: GTPγS Binding Assay

This assay measures the initial step of G-protein activation following receptor stimulation. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Use cell membranes expressing the desired muscarinic receptor subtype.

-

Assay Buffer: Prepare a buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

-

Assay Components: In each well, combine the cell membranes, the test compound at various concentrations, and [³⁵S]GTPγS.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like acetylcholine or carbachol.

Caption: M1 muscarinic receptor signaling pathway.

The selective activation of this pathway by a compound like this compound could potentially lead to improvements in learning and memory, making it a valuable candidate for further investigation in the context of Alzheimer's disease and other cognitive impairments.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel muscarinic agonists. Based on the analysis of structurally related compounds, it is hypothesized to be a selective M1/M4 agonist with a favorable profile for the treatment of cognitive disorders. The next critical steps in the evaluation of this compound will be its chemical synthesis and the execution of the in vitro pharmacological assays detailed in this guide to definitively determine its binding affinities and functional activities at all five muscarinic receptor subtypes. Should the in vitro data confirm the predicted profile, further studies, including in vivo models of cognitive impairment, will be warranted to assess its therapeutic potential.

References

-

Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687-692. [Link]

-

Triggle, D. J., et al. (1992). Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2. 1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2. 1]oct-2-enes as potential muscarinic agonists. Pharmaceutical Research, 9(11), 1474-1479. [Link]

-

Freedman, S. B., et al. (1990). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British Journal of Pharmacology, 101(3), 575-580. [Link]

-

Messer, W. S., Jr, et al. (1997). Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. Journal of Medicinal Chemistry, 40(8), 1230-1246. [Link]

-

Broad, L. M., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]

-

Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30, 633-673. [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]

-

Lanzafame, A. A., et al. (2003). The M2 muscarinic acetylcholine receptor is a critical modulator of synaptic plasticity in the hippocampus. The Journal of Neuroscience, 23(21), 7843-7852. [Link]

-

Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]

-

Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 53, 153-171. [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved January 5, 2026, from [Link]

An In-Depth Technical Guide on the Dopamine Transporter Affinity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

A Note to the Reader:

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, we have determined that specific data regarding the dopamine transporter (DAT) affinity (such as Kᵢ or IC₅₀ values) for the compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is not currently available. The generation of a detailed technical guide with the required level of scientific integrity and trustworthiness is therefore not possible at this time. Such a guide would necessitate quantitative binding data and pharmacological evaluations that do not appear to have been published.

While it is possible to speculate on the potential activity of this compound based on the broader classes of piperidine and oxadiazole derivatives, this would not meet the standards of a scientifically rigorous and authoritative technical document. The structure-activity relationships for dopamine transporter ligands are often complex and subtle, making direct extrapolation from dissimilar structures unreliable.

The following sections are provided to offer a foundational understanding of the dopamine transporter, the methodologies used to assess ligand affinity, and the general chemical context of the piperidine and 1,2,4-oxadiazole moieties in medicinal chemistry. This information is intended to serve as a valuable resource for researchers who may be interested in the synthesis and experimental evaluation of this compound and its potential interaction with the dopamine transporter.

The Dopamine Transporter (DAT): A Critical Regulator of Dopaminergic Neurotransmission

The dopamine transporter (DAT) is a transmembrane protein that belongs to the solute carrier 6 (SLC6) family.[1] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.[2] This reuptake mechanism is sodium- and chloride-dependent and is essential for maintaining dopamine homeostasis in the brain.[3]

The precise regulation of dopamine levels is critical for numerous physiological processes, including motor control, motivation, reward, and cognition.[4] Consequently, dysfunction of the dopamine transporter has been implicated in a range of neuropsychiatric and neurological disorders, such as attention deficit hyperactivity disorder (ADHD), depression, substance use disorders, and Parkinson's disease.[2][5] This makes the DAT a significant target for the development of novel therapeutics.

Mechanism of Dopamine Transport

The transport of dopamine by DAT is an active process that relies on the electrochemical gradients of sodium and chloride ions. The widely accepted alternating access model posits that the transporter exists in two principal conformations: an outward-facing state with high affinity for dopamine and ions from the extracellular space, and an inward-facing state that allows for the release of dopamine and ions into the cytoplasm.[2]

Methodologies for Assessing Dopamine Transporter Affinity

Determining the binding affinity of a novel compound for the dopamine transporter is a critical first step in its pharmacological characterization. The two most common in vitro methods for this are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

Radioligand binding assays directly measure the interaction of a compound with the dopamine transporter. These assays are typically performed using cell membranes prepared from tissues rich in DAT (e.g., rodent striatum) or from cell lines engineered to express the human dopamine transporter (hDAT).

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.

Detailed Protocol: Radioligand Binding Assay for DAT

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (e.g., this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C).[7]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Synaptosomal Dopamine Uptake Assays

Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of dopamine into nerve terminals. Synaptosomes are resealed nerve terminals that can be isolated from brain tissue and retain functional neurotransmitter transporters.

Experimental Workflow: Synaptosomal Dopamine Uptake Assay

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Elucidation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant wasted resources. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound featuring both a piperidine and a methyl-oxadiazole moiety. By integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, we present a self-validating system for structural confirmation. The guide further explores the roles of X-ray crystallography for absolute proof and computational chemistry for corroborative support, reflecting modern best practices in chemical analysis.

Introduction: The Imperative for Unambiguous Structure

The molecule this compound (Molecular Formula: C₈H₁₃N₃O) represents a common structural motif in medicinal chemistry, combining a saturated nitrogen heterocycle (piperidine) with an aromatic, electron-deficient heterocycle (1,2,4-oxadiazole). Such compounds are frequently synthesized as scaffolds for exploring new pharmacological agents. The precise connectivity between the piperidine ring and the oxadiazole ring, specifically the attachment at the 3-position of the piperidine, is a critical structural feature that dictates the molecule's three-dimensional shape and, consequently, its biological function.

This guide is structured to mirror a logical, real-world analytical workflow. We begin by establishing the molecular formula and identifying key functional groups before systematically assembling the molecular framework piece by piece using advanced NMR techniques. Each step is designed to build upon the last, creating a cascade of evidence that culminates in a single, irrefutable structural assignment.

Foundational Analysis: Molecular Formula and Functional Groups

Before attempting to define the precise atomic connectivity, it is essential to confirm the molecular formula and identify the constituent functional groups. This foundational data provides the necessary constraints for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the initial method of choice because it provides the exact mass of the molecule with high precision (typically to four or five decimal places).[1][2][3][4] This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the theoretical mass of potential elemental compositions. Standard low-resolution mass spectrometry can only provide the nominal mass, which is often insufficient to distinguish between isobaric compounds (different formulas with the same nominal mass).

Expected Data: For C₈H₁₃N₃O, the monoisotopic mass is 167.10587 Da.[5] Using electrospray ionization (ESI) in positive mode, the expected primary ion would be the protonated molecule, [M+H]⁺.

| Ion | Theoretical m/z |

| [M+H]⁺ | 168.11315 |

| [M+Na]⁺ | 190.09509 |

| [M+K]⁺ | 206.06903 |

| Table 1: Predicted m/z values for common adducts of C₈H₁₃N₃O in positive-ion HRMS. |

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolving power.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the full scan spectrum from m/z 50 to 500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact measured mass. The result must match C₈H₁₄N₃O⁺ (for the protonated species).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds. This allows us to confirm the presence of the piperidine N-H and the key bonds within the oxadiazole ring.

Expected Data: The FTIR spectrum will provide evidence for the key structural components.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |

| ~3350 - 3250 | N-H Stretch | Secondary Amine (Piperidine) | Confirms the presence of the piperidine N-H proton.[6][7] |

| ~2950 - 2850 | C-H Stretch | sp³ C-H | Confirms the aliphatic piperidine and methyl groups.[6] |

| ~1650 - 1610 | C=N Stretch | Oxadiazole Ring | Key indicator of the oxadiazole heterocycle. |

| ~1250 - 1050 | C-O-C Stretch | Oxadiazole Ring | Confirms the ether-like linkage within the oxadiazole ring. |

| Table 2: Expected characteristic FTIR absorption bands for this compound. |

Building the Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By combining a suite of 1D and 2D experiments, we can systematically map out the entire carbon-proton framework and establish the connectivity between the piperidine and oxadiazole rings.

One-Dimensional NMR (¹H and ¹³C)

¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). ¹³C NMR: Shows the number of distinct carbon environments. DEPT-135: A crucial experiment that differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (including the two oxadiazole carbons) are absent.[8][9]

Expected Data: Based on the proposed structure, we anticipate the following signals. Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

| 1' (N-H ) | ~2.0 (broad s) | - | - |

| 2' (eq, ax) | ~3.1, ~2.7 | ~45.5 | Negative |

| 3' | ~3.3 | ~37.0 | Positive (CH) |

| 4' (eq, ax) | ~2.0, ~1.7 | ~24.5 | Negative |

| 5' (eq, ax) | ~1.9, ~1.6 | ~30.0 | Negative |